REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])[CH3:2].N[CH2:11][C:12]([C:14]1C=CC=C[CH:15]=1)=O.C([N:22]([CH2:25][CH3:26])CC)C.CC[O-:29].[Na+].[C:31](#N)[CH3:32]>>[CH3:2][C:1]1[C:26]2[C:25](=[CH:11][CH:12]=[CH:14][CH:15]=2)[NH:22][C:4](=[O:5])[C:3]=1[C:7]([O:8][CH2:31][CH3:32])=[O:29] |f:3.4|
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate collected in this way
|
Type
|
WASH
|
Details
|
is washed with water, with ethanol and with ether in order
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |